![molecular formula C16H15FN2S B2494337 (2-{[2-(4-Fluorphenyl)-1H-indol-3-yl]thio}ethyl)amin CAS No. 865546-48-1](/img/structure/B2494337.png)
(2-{[2-(4-Fluorphenyl)-1H-indol-3-yl]thio}ethyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a fluorophenyl group and an indole moiety connected via a thioether linkage to an ethylamine group, making it a unique structure with potential biological significance.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
The compound, also known as 2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit the growth of pathogens, reduce inflammation, or prevent the proliferation of cancer cells .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of HIV-1 and HIV-2 strains in acutely infected cells .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects, depending on its specific targets and mode of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where fluorobenzene is reacted with suitable electrophiles.
Thioether Linkage Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Attachment of the Ethylamine Group: The final step involves the reaction of the thioether-linked indole derivative with ethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce fluorophenyl-substituted indole amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenyl)ethylamine: This compound shares the fluorophenyl group but lacks the indole moiety and thioether linkage.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a fluorophenyl group and a thiazole moiety, differing from the indole structure.
2-Fluoro-1-(4-fluorophenyl)ethylamine: Similar to 2-(4-Fluorophenyl)ethylamine, this compound has a fluorophenyl group but lacks the indole and thioether components.
Uniqueness
The uniqueness of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine lies in its combination of the indole moiety, fluorophenyl group, thioether linkage, and ethylamine group. This unique structure imparts specific biological activities and properties that are not observed in the similar compounds listed above .
Eigenschaften
IUPAC Name |
2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGPCPXKQEPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2494254.png)

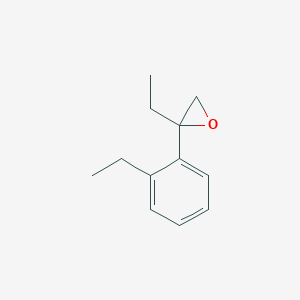
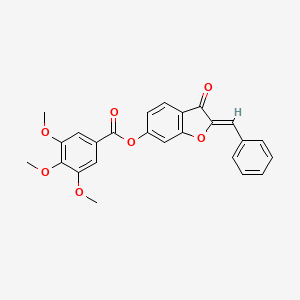
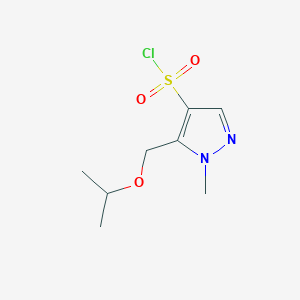
![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494266.png)
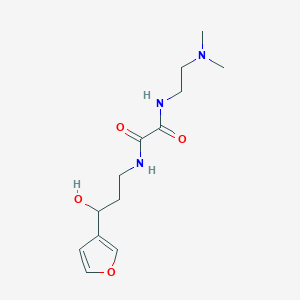
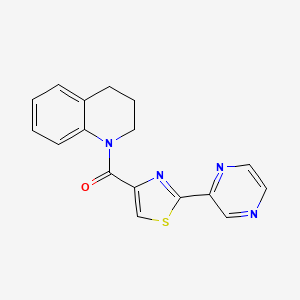
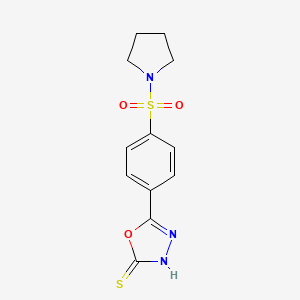
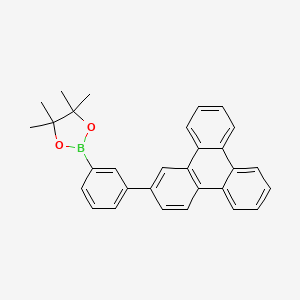

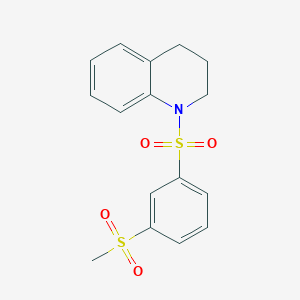
![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)
![N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
